molecular formula C9H9FO B060888 5-Fluoroisochroman CAS No. 182949-87-7

5-Fluoroisochroman

Cat. No. B060888
CAS RN: 182949-87-7
M. Wt: 152.16 g/mol
InChI Key: VTYYNXMEICYCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroisochroman is a chemical compound that belongs to the class of isochromans. It is a synthetic compound that has shown potential in various scientific research applications. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 5-Fluoroisochroman is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been suggested that the compound may act as an antioxidant and scavenge free radicals, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
5-Fluoroisochroman has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. The compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Fluoroisochroman in lab experiments is its high selectivity towards cancer cells. The compound has been found to be less toxic to normal cells compared to cancer cells. Another advantage is its ability to reduce inflammation and oxidative stress, which are common factors in various diseases. However, one of the limitations of using 5-Fluoroisochroman is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-Fluoroisochroman. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's effects on other signaling pathways and cellular processes. Additionally, the compound's potential in drug development and clinical trials can be explored further.

Synthesis Methods

The synthesis of 5-Fluoroisochroman involves the reaction of 5-hydroxyisochroman with fluorine gas in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the yield of the product is around 60%. The compound can also be synthesized by using other methods, such as the reaction of 5-chloroisochroman with potassium fluoride in the presence of a solvent.

Scientific Research Applications

5-Fluoroisochroman has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models.

properties

CAS RN

182949-87-7

Product Name

5-Fluoroisochroman

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9FO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2

InChI Key

VTYYNXMEICYCDH-UHFFFAOYSA-N

SMILES

C1COCC2=C1C(=CC=C2)F

Canonical SMILES

C1COCC2=C1C(=CC=C2)F

synonyms

1H-2-Benzopyran,5-fluoro-3,4-dihydro-(9CI)

Origin of Product

United States

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